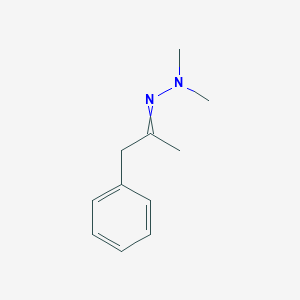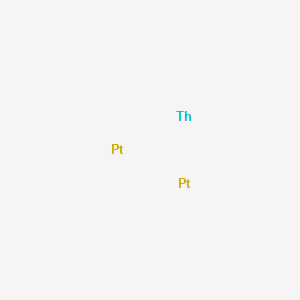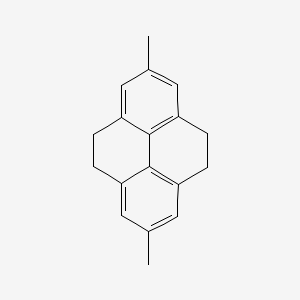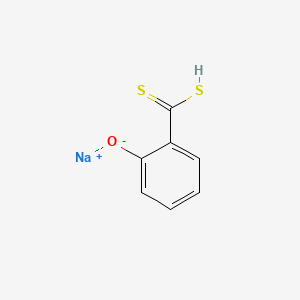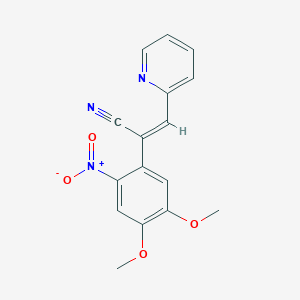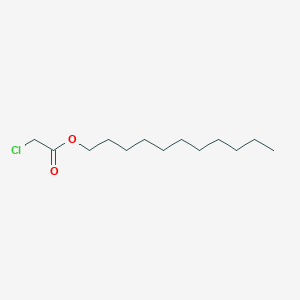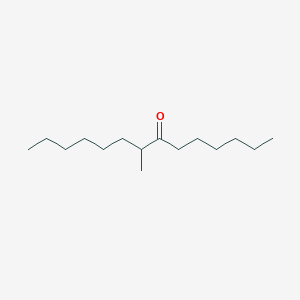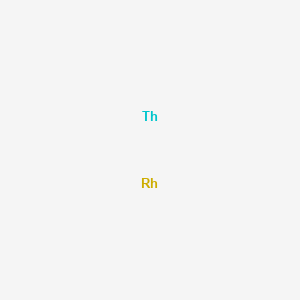
Rhodium;thorium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium and thorium are two distinct elements that can form various compounds when combined. Rhodium is a rare, precious metal belonging to the platinum group, known for its brilliance and resistance to oxidation . Thorium is a radioactive actinide metal, primarily used in nuclear technology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of rhodium-thorium compounds typically involves high-temperature reactions. One common method is arc melting, where rhodium and thorium metals are melted together at temperatures around 1200°C . This process can be followed by homogenization to ensure a uniform composition. Another method involves the use of chemical reactions, such as the reaction of thorium dioxide with rhodium chloride in the presence of reducing agents .
Industrial Production Methods
Industrial production of rhodium-thorium compounds is less common due to the rarity and cost of rhodium. when produced, it often involves the purification of thorium through precipitation methods and the subsequent combination with rhodium using high-temperature techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Rhodium-thorium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, rhodium can react with halogens like chlorine and bromine to form rhodium halides . Thorium, on the other hand, can form oxides and other compounds when exposed to oxygen and other reactive elements .
Common Reagents and Conditions
Common reagents used in the reactions of rhodium-thorium compounds include halogens (chlorine, bromine), reducing agents (such as hydrogen), and oxidizing agents (such as oxygen) . These reactions typically occur under high-temperature conditions to facilitate the formation of stable compounds.
Major Products
The major products formed from the reactions of rhodium-thorium compounds include rhodium halides, thorium oxides, and various mixed-metal compounds. These products can exhibit unique properties, such as high thermal stability and resistance to corrosion .
Applications De Recherche Scientifique
Rhodium-thorium compounds have several scientific research applications:
Mécanisme D'action
The mechanism of action of rhodium-thorium compounds varies depending on their application. In therapeutic applications, rhodium complexes can interact with DNA, inhibiting replication and leading to the death of cancer cells . In catalytic applications, rhodium acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required . The molecular targets and pathways involved include DNA, RNA, and various enzymes and proteins .
Comparaison Avec Des Composés Similaires
Rhodium-thorium compounds can be compared with other similar compounds, such as those involving other platinum group metals (e.g., ruthenium, iridium) and other actinides (e.g., uranium, plutonium).
Rhodium vs. Other Platinum Group Metals: Rhodium is known for its exceptional resistance to oxidation and high catalytic activity, making it unique among platinum group metals.
Thorium vs. Other Actinides: Thorium is less radioactive than uranium and plutonium, making it a safer alternative for certain applications.
Similar compounds include:
Ruthenium-thorium compounds: These compounds share some catalytic properties with rhodium-thorium compounds but may differ in their reactivity and stability.
Iridium-thorium compounds: Known for their high melting points and stability, these compounds are used in high-temperature applications.
Propriétés
Numéro CAS |
12038-82-3 |
|---|---|
Formule moléculaire |
RhTh |
Poids moléculaire |
334.943 g/mol |
Nom IUPAC |
rhodium;thorium |
InChI |
InChI=1S/Rh.Th |
Clé InChI |
NTBACIFGZLYGKL-UHFFFAOYSA-N |
SMILES canonique |
[Rh].[Th] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
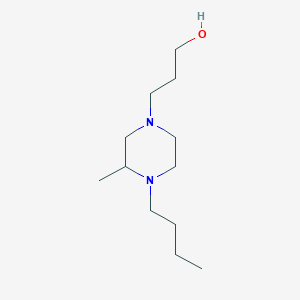
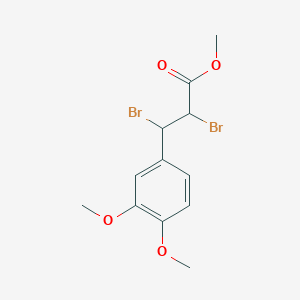
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)

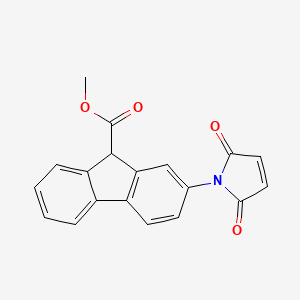
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
